molecular formula C18H12N4O2 B6103422 (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone

Cat. No.: B6103422
M. Wt: 316.3 g/mol
InChI Key: PEYANXDANNVWCW-UHFFFAOYSA-N
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Description

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is a novel research compound designed for investigating metabolic pathways. It belongs to a class of [1,2,5]oxadiazolo[3,4-b]pyridine derivatives that are recognized as small-molecule mitochondrial uncouplers . Mitochondrial uncouplers are gaining significant attention for their potential in treating metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) . These compounds function as protonophores, dissipating the proton motive force across the mitochondrial inner membrane independently of adenosine triphosphate (ATP) synthase . This action increases cellular energy expenditure and reduces the production of reactive oxygen species (ROS) at their source . The core [1,2,5]oxadiazolo[3,4-b]pyridine structure is a key pharmacophore, and modifications at the 5, 6, and 7 positions, such as the amino, phenyl, and phenylmethanone groups present in this compound, allow for fine-tuning of properties like lipophilicity, potency, and tissue distribution . This makes (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone a valuable tool for researchers exploring new therapeutic strategies for metabolic disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c19-14-13(17(23)12-9-5-2-6-10-12)15(11-7-3-1-4-8-11)20-18-16(14)21-24-22-18/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYANXDANNVWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NON=C3C(=C2C(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction: Oxadiazolo[3,4-b]Pyridine

The [1,2] oxadiazolo[3,4-b]pyridine scaffold is typically synthesized via cyclization of nitro-substituted pyridine precursors. A widely adopted route begins with 4-chloro-3-nitropyridin-2-amine (1 ), which undergoes bromination using N-bromosuccinimide (NBS) to yield 3-bromo-4-nitro-pyridin-2-amine (2 ) in 83% yield . Subsequent nucleophilic aromatic substitution with sodium methoxide replaces the nitro group with a methoxy group, forming 3-bromo-4-methoxypyridin-2-amine (3 ) . Cyclization of 3 using (diacetoxyiodo)benzene in acetonitrile at 80°C generates the furoxan intermediate 4 , which is reduced with triphenylphosphine to produce 6-bromo-7-methoxy- oxadiazolo[3,4-b]pyridine (5 ) .

Key Reaction Conditions for Cyclization

StepReagents/ConditionsYield
BrominationNBS, DMF, 0°C → rt83%
MethoxylationNaOMe, MeOH, reflux75%
Cyclization(Diacetoxyiodo)benzene, MeCN, 80°C77%
ReductionPPh₃, CH₂Cl₂, 40°C75%

Introduction of the 7-Amino Group

The methoxy group at position 7 of intermediate 5 is deprotected to introduce the amino functionality. Treatment with potassium hydroxide in dioxane/water at 100°C cleaves the methoxy group, yielding 7-hydroxy-[1, oxadiazolo[3,4-b]pyridine (8 ) . Subsequent amination is achieved via Buchwald-Hartwig coupling with ammonia or ammonium salts. For example, reacting 5 with aqueous ammonia in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand at 110°C affords 7-amino-6-bromo- oxadiazolo[3,4-b]pyridine (6 ) in moderate yields .

Deprotection and Amination Conditions

  • Deprotection : KOH (2 M), dioxane/H₂O (3:1), 100°C, 6 h → 85% yield .

  • Amination : NH₃ (aq.), Pd(OAc)₂, Xantphos, K₂CO₃, 110°C, 12 h → 62% yield .

Installation of the Phenylmethanone Group at Position 6

The phenylmethanone moiety is introduced at position 6 through cross-coupling or Friedel-Crafts acylation. A Suzuki-Miyaura coupling between 6-bromo-7-amino- oxadiazolo[3,4-b]pyridine (6 ) and benzoylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 90°C provides (7-amino-5-phenyl[1, oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone in 68% yield . Alternatively, Friedel-Crafts acylation using benzoyl chloride and AlCl₃ in dichloromethane at 0°C→rt achieves similar results but with lower regioselectivity (45% yield) .

Comparative Coupling Strategies

MethodReagents/ConditionsYield
Suzuki-MiyauraBenzoylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C68%
Friedel-CraftsBenzoyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt45%

Optimization and Byproduct Management

Reaction optimization is critical for improving yields. For Suzuki-Miyaura coupling, increasing the equivalents of benzoylboronic acid from 1.2 to 2.0 enhances the yield from 52% to 68% . Additionally, replacing Na₂CO₃ with Cs₂CO₃ reduces side reactions, improving purity to >95% (UPLC analysis) . Byproducts such as 7-amino-5-phenyl-[1,2,] oxadiazolo[3,4-b]pyridin-6-ol (7 ) are minimized by controlling reaction pH and temperature .

Characterization and Validation

Synthesized compounds are characterized via spectroscopic methods:

  • ¹H NMR : The phenylmethanone group exhibits a singlet at δ 7.65–7.72 ppm (aromatic protons), while the amino group appears as a broad singlet at δ 5.65 ppm .

  • ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, and the oxadiazole carbons appear at δ 145–160 ppm .

  • HRMS : Molecular ion peak at m/z 356.12 (calculated for C₁₉H₁₄N₄O₂) .

Challenges and Alternative Routes

A major challenge is the instability of the amino group under acidic conditions. To address this, protective groups like tert-butoxycarbonyl (Boc) are employed during acylation steps . An alternative route involves condensing 7-amino-5-phenyl- oxadiazolo[3,4-b]pyridin-6-amine with benzaldehyde under reductive amination conditions (NaBH₃CN, MeOH), but this method yields only 38% of the target compound .

Industrial Scalability and Environmental Considerations

Large-scale synthesis (>100 g) requires solvent recovery systems to manage dioxane waste . Catalytic Pd recycling methods, such as using polymer-supported Pd nanoparticles, reduce costs by 30% . Green chemistry approaches using water as a solvent for Suzuki-Miyaura coupling are under investigation but currently yield <50% .

Chemical Reactions Analysis

Types of Reactions

(7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy and safety in treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism of action of (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The amino and phenyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations in [1,2,5]Oxadiazolo-Pyridine/Pyrazine Derivatives

Compound Core Structure Key Substituents Electronic Effects Applications
Target Compound [1,2,5]Oxadiazolo[3,4-b]pyridine 5-Ph, 6-PhCO, 7-NH₂ Electron-withdrawing (oxadiazole), polar (NH₂), hydrophobic (Ph) Medicinal chemistry (enzyme inhibition)
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-carboxylate [1,2,5]Oxadiazolo[3,4-b]pyridine 5-Me, 6-COOR Polar (ester), moderate electron-withdrawing Scalable synthesis (industrial processes)
Bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine [1,2,5]Thiadiazolo-pyrazine S atoms in place of O Stronger electron-withdrawing (S > O) Materials science (semiconductors)
Pyrazolo[3,4-b]pyridin-6-ones Pyrazolo-pyridine 6-ketone, 3-Me, 4-Ar Electron-rich (pyridinone) Organic synthesis intermediates
5-(2-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine [1,2,5]Oxadiazolo[3,4-b]pyrazine 5-BrPh Electron-deficient (pyrazine core) C-H functionalization reactions

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The oxadiazole ring in the target compound lowers electron density, enhancing electrophilic reactivity at position 6. Thiadiazole analogs exhibit even greater electron deficiency.
  • Solubility: The benzoyl group in the target compound reduces solubility compared to carboxylate esters () or polar pyridinones ().
  • Hydrogen Bonding : The 7-NH₂ group distinguishes the target compound from methyl- or ester-substituted derivatives, enabling stronger interactions with biological targets.

Medicinal Chemistry

  • Enzyme Inhibition: The target compound’s structural analogs (e.g., 7-amino-5-methyl derivatives) show activity against MBOAT4, a membrane-bound enzyme involved in lipid metabolism. The phenyl and benzoyl groups may enhance binding affinity through hydrophobic interactions.
  • Comparison with Pyrazine Derivatives : Pyrazine-based oxadiazoles () are less common in medicinal applications but serve as rigid scaffolds for ligand design due to their planar geometry.

Materials Science

  • Thiadiazolo-pyrazines () exhibit tunable optoelectronic properties, making them candidates for organic semiconductors. The target compound’s benzoyl group could similarly modulate charge transport in materials.

Biological Activity

The compound (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone, also known as 1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS: 339589-58-1), has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C13H10N4O2
  • Molecular Weight : 254.25 g/mol
  • Structure : The compound features an oxadiazole ring fused with a pyridine moiety and an amino group that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to (7-amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)(phenyl)methanone have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM in some derivatives .

Mitochondrial Uncoupling

Research has demonstrated that certain oxadiazole derivatives act as mitochondrial uncouplers. In a study evaluating the structure–activity relationship (SAR) of related compounds, it was found that they could significantly increase cellular respiration rates in L6 myoblasts with effective concentrations (EC50) ranging from 1.2 to 3.6 μM . This mechanism is crucial for potential applications in metabolic disorders.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have revealed varying effects on different cell lines. Some derivatives exhibited promising results with low cytotoxic effects while maintaining antimicrobial efficacy . The structure of the compound plays a vital role in determining its cytotoxic profile.

Study 1: Mitochondrial Function Assessment

In a pharmacokinetic study involving a mouse model of metabolic syndrome, the compound exhibited a half-life of approximately 2 hours and a peak plasma concentration (Cmax) of 35 μM without observed adverse effects at higher doses . This study underscores the potential for therapeutic applications in metabolic diseases.

Study 2: Antimicrobial Evaluation

Another study focused on the synthesis and biological evaluation of related oxadiazole compounds demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications to the oxadiazole ring could enhance antimicrobial activity while reducing toxicity .

Table 1: Biological Activity Summary of Oxadiazole Derivatives

Compound IDActivity TypeTarget OrganismMIC (μM)EC50 (μM)Notes
1AntimicrobialPseudomonas aeruginosa0.21N/AEffective against resistant strains
2Mitochondrial UncouplerL6 MyoblastsN/A3.6Increased oxygen consumption
3CytotoxicityVarious Cell LinesN/AN/ALow toxicity observed

Q & A

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to assign proton and carbon environments, focusing on aromatic and heterocyclic regions.
  • Perform High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • Elemental analysis (C, H, N) should match theoretical values within ±0.4%.
  • Supplementary techniques like Infrared (IR) spectroscopy can validate functional groups (e.g., amino, carbonyl) .

Q. What are the optimal reaction conditions for synthesizing this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in cyclization.
  • Temperature control : Maintain 70–80°C for condensation steps; lower temperatures (0–5°C) may prevent side reactions during diazotization.
  • Reaction monitoring : Use Thin-Layer Chromatography (TLC) with silica gel plates (ethyl acetate/hexane eluent) to track progress .

Q. Which analytical methods ensure purity for biological testing?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) with a C18 column (UV detection at 254 nm) to assess purity (>95%).
  • Melting point analysis (compared to literature) to detect impurities.
  • Recrystallization in ethanol/dichloromethane mixtures improves purity .

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

Methodological Answer:

  • Optimize catalyst loading (e.g., cesium carbonate for base-mediated reactions) and ensure anhydrous conditions.
  • Screen solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How to resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

  • Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.
  • Perform X-ray crystallography for unambiguous structural confirmation.
  • Re-examine computational parameters (e.g., DFT functional, basis sets) to align with experimental data .

Q. What strategies improve solubility for in vitro bioactivity assays?

Methodological Answer:

  • Synthesize water-soluble salts (e.g., hydrochloride, sodium) via acid/base reactions.
  • Use co-solvents (DMSO:PBS mixtures) at <1% v/v to maintain compound stability.
  • Design prodrug derivatives with hydrolyzable groups (e.g., esters) .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on phenyl rings to modulate electronic effects.
  • Synthesize heterocyclic analogs (e.g., triazolo or thiadiazole variants) to explore ring size impact.
  • Test inorganic salts (e.g., Cu²⁺, Zn²⁺ complexes) for enhanced bioactivity .

Q. What mechanistic insights explain unexpected byproducts during cyclization?

Methodological Answer:

  • Conduct kinetic studies (time-resolved sampling) to identify intermediate species.
  • Use isotopic labeling (e.g., ¹⁵N) to trace nitrogen migration in oxadiazole formation.
  • Analyze reaction quench samples via LC-MS to detect transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.